Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-4-29-19(27)13-31-23-16(12-24)21(18-10-7-11-30-18)20(15(3)25-23)22(28)26-17-9-6-5-8-14(17)2/h5-11,21,25H,4,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNPAOSSJSJQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a complex organic compound belonging to the class of dihydropyridines, which have been studied for their various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure–activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a dihydropyridine core with multiple functional groups that contribute to its biological activity. The presence of a cyano group, a thiophene moiety, and a carbamoyl group enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, which suggests its potential use as an antimicrobial agent in therapeutic applications . The minimum inhibitory concentration (MIC) values observed were comparable to those of established antibiotics, indicating its efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity and Anticancer Potential
Cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, studies indicate that it can induce apoptosis in human breast cancer cells at micromolar concentrations . The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the dihydropyridine ring significantly influence its pharmacological properties. For example:
- Cyano Group : Enhances electron-withdrawing capacity, improving reactivity towards biological targets.
- Carbamoyl Group : Contributes to hydrogen bonding interactions with target proteins.
- Thiophene Moiety : Increases lipophilicity, aiding in membrane permeability.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at approximately 25 µM for MCF7 cells . The study concluded that this compound could serve as a lead for further development into anticancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against multi-drug resistant strains of bacteria. The findings highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL . This suggests that this compound could be a valuable addition to the arsenal against resistant bacterial infections.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate exhibit antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to possess significant activity against various bacterial strains. A study demonstrated that modifications to the dihydropyridine structure could enhance antibacterial efficacy, making them potential candidates for antibiotic development .
Anticancer Properties
Dihydropyridine derivatives have also been investigated for their anticancer properties. Research has shown that certain substitutions on the dihydropyridine ring can lead to increased cytotoxicity against cancer cell lines. For example, compounds with thiophene and cyano groups have demonstrated promising results in inhibiting tumor growth in vitro and in vivo . These findings suggest that this compound could be further explored for its potential as an anticancer agent.
Cardiovascular Applications
The compound's structure indicates potential cardiovascular benefits. Dihydropyridines are well-known calcium channel blockers, which are crucial in treating hypertension and angina. This compound may exhibit similar properties due to its structural analogies with established calcium channel blockers.
Pesticidal Activity
The unique chemical structure of this compound positions it as a candidate for agrochemical applications, particularly in pesticide formulation. Compounds with similar functionalities have been reported to show insecticidal and fungicidal activities. For example, the presence of thiophene rings has been linked to enhanced bioactivity against specific pests .
Herbicidal Properties
Additionally, the compound's potential as a herbicide warrants investigation. Research into related dihydropyridine compounds has revealed their ability to inhibit key enzymes involved in plant growth and development . This suggests that this compound may serve as an effective herbicide.
Polymer Chemistry
In materials science, the compound can be utilized in polymer chemistry for the synthesis of novel polymers with enhanced properties. The incorporation of dihydropyridine structures into polymer matrices has been shown to improve thermal stability and mechanical strength . This application opens avenues for developing advanced materials suitable for various industrial applications.
Nanotechnology
Furthermore, the compound's unique properties make it suitable for nanotechnology applications. It can be used as a precursor for synthesizing nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
